molecular formula C15H21BrFNO B329786 N-(4-bromo-2-fluorophenyl)nonanamide

N-(4-bromo-2-fluorophenyl)nonanamide

Cat. No.: B329786
M. Wt: 330.24 g/mol
InChI Key: INCNPMXGOBUKKE-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)nonanamide is a synthetic amide derivative characterized by a nonanoyl chain (C9) linked to a 4-bromo-2-fluorophenyl substituent. The bromo and fluoro substituents likely enhance metabolic stability and binding affinity in biological systems, as seen in structurally related TRPV1 modulators .

Properties

Molecular Formula

C15H21BrFNO

Molecular Weight

330.24 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)nonanamide

InChI

InChI=1S/C15H21BrFNO/c1-2-3-4-5-6-7-8-15(19)18-14-10-9-12(16)11-13(14)17/h9-11H,2-8H2,1H3,(H,18,19)

InChI Key

INCNPMXGOBUKKE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares N-(4-bromo-2-fluorophenyl)nonanamide with structurally similar nonanamide derivatives:

Compound Name Substituent(s) on Aromatic Ring Molecular Formula Key Functional Groups Biological Activity (IC50/EC50) Reference
This compound 4-Bromo, 2-fluoro C₁₅H₂₀BrFNO Bromo, fluoro, nonanamide Not reported
N-(4-Hydroxyphenyl)nonanamide 4-Hydroxy C₁₅H₂₃NO₂ Hydroxy, nonanamide Not reported
N-(3-Methoxybenzyl)nonanamide 3-Methoxybenzyl C₁₇H₂₇NO₂ Methoxy, benzyl, nonanamide IC₅₀ = 45 µM (TRPV1)
N-(4-Hydroxy-3-methoxybenzyl)nonanamide (Dihydrocapsaicin) 4-Hydroxy-3-methoxybenzyl C₁₇H₂₇NO₃ Hydroxy, methoxy, nonanamide EC₅₀ = 0.49 µM (TRPV1)
N-Benzylnonanamide Benzyl C₁₆H₂₅NO Benzyl, nonanamide IC₅₀ = 89 µM (TRPV1)

Key Observations :

  • Halogen vs.
  • Biological Activity: While this compound’s activity is unreported, substituent position significantly impacts potency. For example, N-(3-methoxybenzyl)nonanamide (IC₅₀ = 45 µM) is more potent than N-benzylnonanamide (IC₅₀ = 89 µM) in TRPV1 modulation, suggesting meta-substitution favors receptor interaction . Dihydrocapsaicin, with a 4-hydroxy-3-methoxybenzyl group, shows nanomolar efficacy (EC₅₀ = 0.49 µM), highlighting the critical role of polar groups in TRPV1 activation .
Toxicity and Protective Effects
  • Toxicity Profile: N-Benzylnonanamide attenuates TRPV1-mediated cell death at 50–100 µM, whereas N-(3-methoxybenzyl)nonanamide shows partial protection. Other analogs, including those with trifluoromethyl groups, exhibit additive toxicity .
  • Metabolic Stability: Halogenated derivatives like this compound may resist oxidative metabolism better than hydroxylated analogs (e.g., N-(4-hydroxyphenyl)nonanamide), which are prone to glucuronidation .

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